KX1-004

Content Navigation

KX1-004 addresses the critical limitation of generic Src inhibitors in hearing loss models, where high ATP competition renders them ineffective, and antioxidants fail to block specific Src-mediated apoptotic pathways. Key advantages:

- Non-ATP competitive Src inhibitor (IC50 40 µM), binding peptide substrate site, not outcompeted by intracellular ATP.

- Reduces permanent threshold shifts by up to 25 dB in noise-induced hearing loss models.

- Preserves cisplatin cytotoxicity, preventing cochlear apoptosis in CIHL studies.

- Benchmark for peptidomimetic screening/high-ATP kinase profiling.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

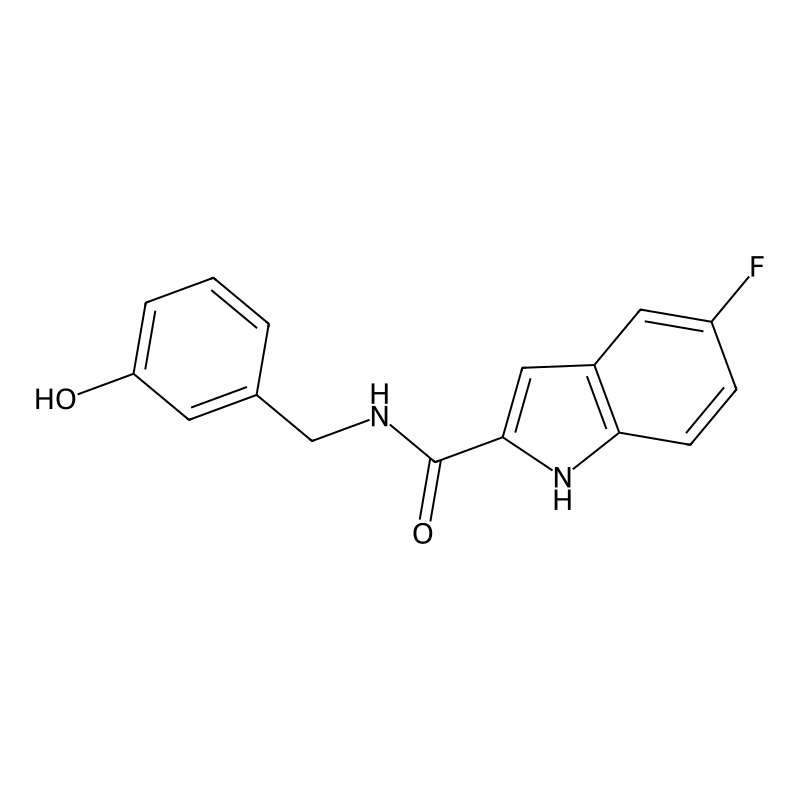

KX1-004 (CAS 518058-84-9) is a highly selective, indole-based, non-ATP competitive inhibitor of Src protein tyrosine kinase (Src-PTK) with an IC50 of 40 µM. Unlike traditional ATP-competitive kinase inhibitors, KX1-004 targets the peptide substrate site, ensuring its inhibitory activity is not outcompeted by high intracellular ATP concentrations. In procurement and translational research, KX1-004 is primarily utilized as a benchmark compound for otoprotection, specifically in models of noise-induced hearing loss (NIHL) and cisplatin-induced hearing loss (CIHL). Its non-ATP competitive mechanism prevents mechanical and oxidative stress-induced apoptosis in cochlear outer hair cells without compromising the chemotherapeutic efficacy of co-administered antineoplastic agents, making it an essential tool for auditory pharmacology and oncology co-treatment studies[1].

Research Fit

Substituting KX1-004 with generic ATP-competitive Src inhibitors (such as PP1 or PP2) or broad-spectrum antioxidants (like D-methionine or ebselen) fundamentally alters experimental outcomes in otoprotection models. ATP-competitive inhibitors often suffer from reduced in vivo efficacy due to high physiological ATP levels and off-target kinase binding, leading to systemic toxicity. Conversely, while antioxidants can reduce reactive oxygen species in the cochlea, they lack the targeted kinase modulation necessary to block the specific apoptotic signaling pathways triggered by mechanical trauma or cisplatin. Furthermore, some generic protectants risk interfering with the anti-tumor activity of chemotherapeutics. KX1-004 provides a targeted, non-ATP competitive blockade of the Src-mediated apoptotic cascade in outer hair cells while strictly preserving the cytotoxic efficacy of cisplatin against tumor xenografts, a dual requirement that generic substitutes fail to satisfy reliably [1].

Substitution Risk

Non-ATP vs. ATP-Competitive Inhibition Mechanism

KX1-004 is distinguished by its non-ATP competitive binding mechanism, targeting the peptide substrate binding site of Src-PTK rather than the highly conserved ATP pocket. While classic ATP-competitive inhibitors like PP2 can lose efficacy in environments with high intracellular ATP (typically 1-10 mM), KX1-004 maintains consistent inhibition (IC50 = 40 µM) regardless of ATP concentration. This ensures reliable in vivo performance, particularly in metabolically active tissues like the cochlea, where ATP fluctuations would otherwise compromise target engagement [1].

| Evidence Dimension | Kinase Inhibition Mechanism |

| Target Compound Data | Non-ATP competitive, IC50 = 40 µM, ATP-independent |

| Comparator Or Baseline | PP2 / standard ATP-competitive inhibitors (ATP-dependent efficacy) |

| Quantified Difference | Maintains target engagement without ATP displacement |

| Conditions | Isolated Src-PTK assays and in vivo cochlear models |

Buyers requiring reliable in vivo kinase inhibition in metabolically active tissues should select KX1-004 over ATP-competitive analogs to avoid efficacy drop-off.

Noise-Induced Permanent Threshold Shift Reduction

In established mammalian models of noise-induced hearing loss (NIHL), local or systemic administration of KX1-004 demonstrates profound otoprotection compared to vehicle controls. When applied to the round window membrane at 30 µM prior to continuous 106 dB noise exposure, KX1-004-treated subjects exhibited up to 40 dB less temporary threshold shift (TTS) and up to 25 dB less permanent threshold shift (PTS) than untreated controls. This quantitative preservation of auditory function correlates directly with a significant reduction in outer hair cell (OHC) apoptosis [1].

| Evidence Dimension | Permanent Threshold Shift (PTS) |

| Target Compound Data | Up to 25 dB reduction in PTS (30 µM local application) |

| Comparator Or Baseline | Vehicle control (full PTS induction) |

| Quantified Difference | 25 dB improvement in hearing preservation |

| Conditions | Chinchilla model, 106 dB continuous noise exposure |

This establishes KX1-004 as a validated positive control and benchmark therapeutic candidate for procurement in auditory neuroprotection studies.

Cisplatin-Induced Hearing Loss Prevention

A critical procurement differentiator for KX1-004 is its ability to decouple cisplatin's ototoxicity from its chemotherapeutic efficacy. In rodent models receiving ototoxic doses of cisplatin, co-treatment with KX1-004 completely prevented the ~20 dB high-frequency auditory threshold shift observed in cisplatin-only controls. Crucially, in xenograft tumor models, KX1-004 co-treatment did not inhibit cisplatin's ability to reduce tumor growth, proving that its Src-PTK inhibition protects cochlear tissue without acting as a generalized chemo-protectant that would rescue tumor cells [1].

| Evidence Dimension | High-Frequency Hearing Loss (Threshold Shift) |

| Target Compound Data | ~0-5 dB shift (Cisplatin + KX1-004 Co-treatment) |

| Comparator Or Baseline | ~20 dB shift (Cisplatin + Saline Control) |

| Quantified Difference | Prevention of ~20 dB threshold shift with preserved tumor growth inhibition |

| Conditions | In vivo rodent model with HT-29 xenografts |

Researchers developing chemotherapy adjuvants must select KX1-004 to reliably study ototoxicity prevention without confounding the primary anti-neoplastic outcomes.

In Vivo Solubility and Formulation

For systemic in vivo applications, such as the 50 mg/kg dosing required for chronic noise exposure protection, KX1-004 offers practical formulation processability. It exhibits high solubility in organic solvents (DMSO: ~60 mg/mL; Ethanol: ~29 mg/mL). For in vivo administration, it can be reliably formulated into a clear working solution at ≥2.5 mg/mL using a standard co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) or as a homogeneous suspension in CMC-Na. This predictable solubility profile ensures reproducible dosing and bioavailability, avoiding the formulation bottlenecks associated with highly lipophilic or poorly soluble experimental kinase inhibitors [1].

| Evidence Dimension | In Vivo Formulation Concentration |

| Target Compound Data | ≥2.5 mg/mL in clear co-solvent solution; ~60 mg/mL in DMSO |

| Comparator Or Baseline | Poorly soluble experimental Src inhibitors (often requiring harsh excipients) |

| Quantified Difference | High processability enabling reliable 50 mg/kg systemic dosing |

| Conditions | Standard laboratory formulation protocols (DMSO/PEG300/Tween80/Saline) |

Procurement teams and pharmacologists can rely on established, standard excipient protocols to achieve high-dose systemic delivery without formulation bottlenecks.

Auditory Neuroprotection & NIHL Models

Directly downstream of its validated ability to reduce permanent threshold shifts by up to 25 dB, KX1-004 is a highly specific choice for in vivo models of noise-induced hearing loss. It is utilized via round window membrane application or systemic injection to study the mechanical and oxidative stress-induced apoptosis of outer hair cells, serving as a reliable positive control for Src-PTK-mediated otoprotection [1].

Chemotherapy Adjuvant for CIHL

Because KX1-004 prevents cisplatin-induced high-frequency hearing loss without rescuing tumor xenografts, it is highly procured for oncology and toxicology co-treatment studies. Researchers use it to map the specific apoptotic pathways in the cochlea and to benchmark new otoprotective agents that must not interfere with the primary cytotoxic efficacy of platinum-based chemotherapeutics [2].

Non-ATP Competitive Kinase Assays

Leveraging its mechanism of binding to the peptide substrate site rather than the ATP pocket, KX1-004 is applied in biochemical assays and structural biology to differentiate ATP-dependent versus ATP-independent kinase inhibition. It serves as a critical reference standard when screening novel peptidomimetic Src inhibitors or profiling kinase activity in high-ATP cellular environments [3].

Application Fit Matrix

References

- [1] Harris, K.C., et al. 'Prevention of noise-induced hearing loss with Src-PTK inhibitors.' Hearing Research 208.1-2 (2005): 14-25.

- [2] Bielefeld, E.C., et al. 'An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect.' Anti-Cancer Drugs 24.1 (2013): 43-51.

- [3] Hangauer, D. G., et al. 'Biaryl compositions and methods for modulating a kinase cascade.' U.S. Patent 8,236,799, issued August 7, 2012.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384.

3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387.

4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733.

5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966.

6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415.

Explore Compound Types